

Dinapsoline: A Technical Guide to its Synthesis, Chemical Properties, and Signaling Pathways

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Compound of Interest

Compound Name: *Dinapsoline*

Cat. No.: *B1670685*

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Introduction

Dinapsoline is a potent and selective full agonist of the dopamine D1 receptor, a target of significant interest for the therapeutic intervention of neurological and psychiatric disorders, most notably Parkinson's disease.^{[1][2][3][4]} As a rigid analog of dopamine, **dinapsoline** was designed to explore and confirm the bioactive conformation of dopamine at the D1 receptor. This technical guide provides a comprehensive overview of the synthesis of **dinapsoline**, its key chemical and pharmacological properties, and the signaling pathways it modulates.

Chemical Properties

Dinapsoline, with the IUPAC name (11bR)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline, is a tetracyclic isoquinoline derivative.^[5] Its rigid structure is a key feature, providing high affinity and selectivity for the D1 dopamine receptor. The chemical and physical properties of **dinapsoline** are summarized in the table below. While extensive pharmacological data is available, specific experimental data on some physicochemical properties like aqueous solubility and pKa are not readily found in publicly available literature.

Property	Value	Reference
IUPAC Name	(11bR)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline	[5]
CAS Number	458563-40-1	
Molecular Formula	C ₁₆ H ₁₅ NO ₂	[5]
Molecular Weight	253.3 g/mol	[5]
Appearance	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	
Melting Point	Data not available	

Spectroscopic Data:

Detailed experimental spectra for **dinapsoline** are not widely published. However, based on its chemical structure, the expected spectroscopic characteristics would include:

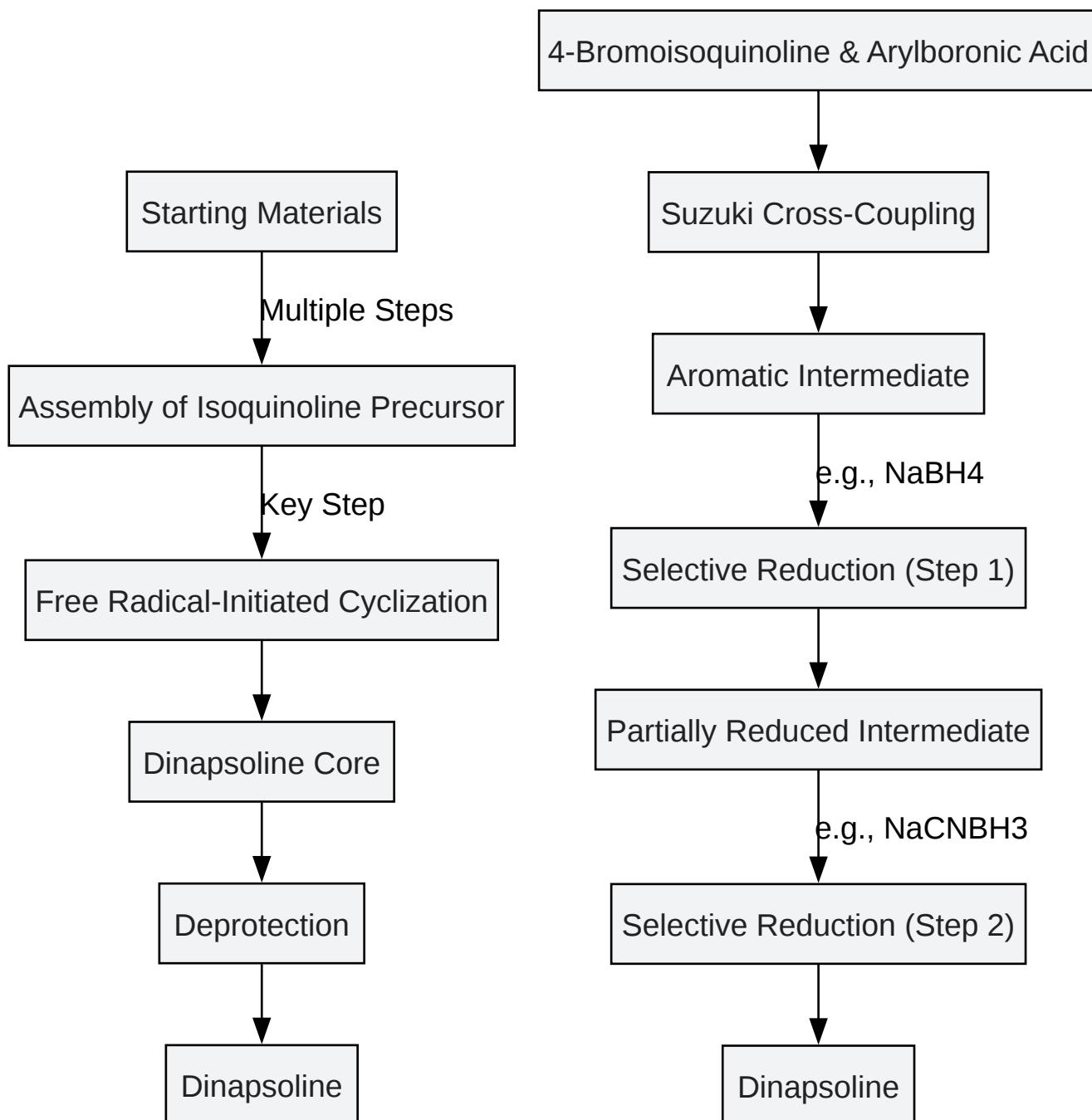
- ¹H NMR: Signals corresponding to aromatic protons, aliphatic protons of the tetrahydroisoquinoline core, and hydroxyl protons. The chemical shifts and coupling constants would be characteristic of the rigid tetracyclic system.
- ¹³C NMR: Resonances for the aromatic carbons, aliphatic carbons of the isoquinoline and naphthyl rings, and the carbons bearing the hydroxyl groups.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), aromatic C-H, and aliphatic C-H stretching vibrations, as well as fingerprint region bands specific to the tetracyclic structure.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of **dinapsoline**, along with fragmentation patterns characteristic of the isoquinoline and naphthyl moieties.

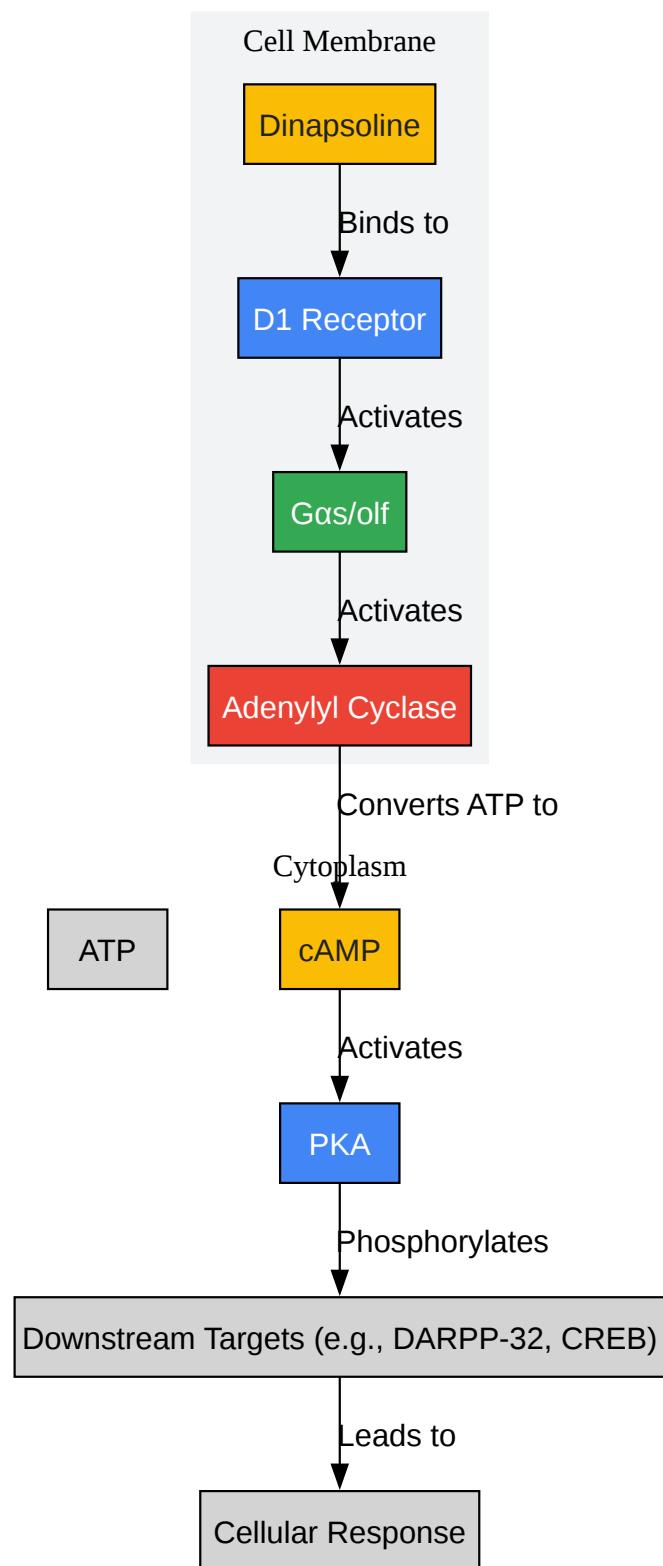
Synthesis of Dinapsoline

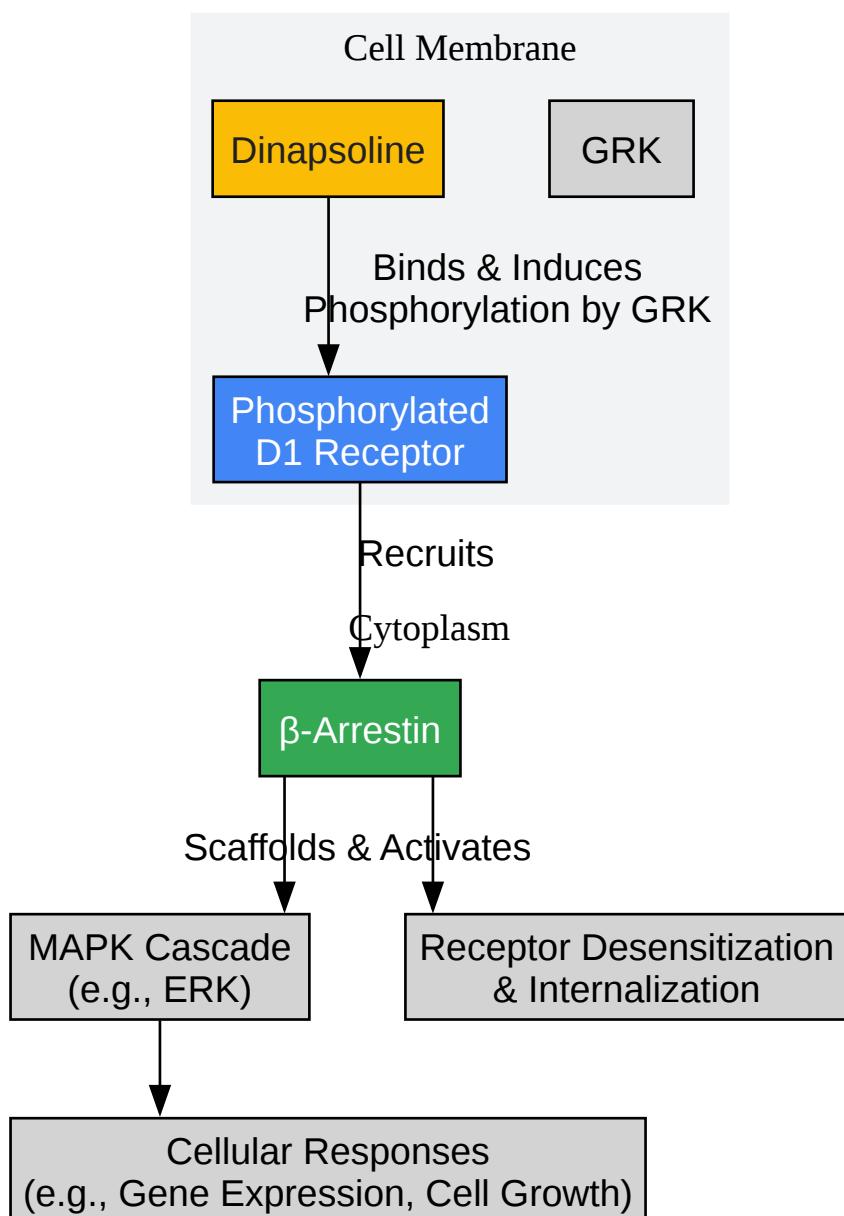
Several synthetic routes to **dinapsoline** have been reported, with efforts focused on improving efficiency and scalability. Two notable advanced synthetic strategies are highlighted below.

Convergent Synthesis via Free Radical-Initiated Cyclization

An efficient and highly convergent synthesis of **dinapsoline** has been developed, with a key step involving a free radical-initiated cyclization to construct the complete tetracyclic framework. [6][7] This method significantly reduced the number of steps compared to the original synthesis. While the full detailed protocol is not publicly available, the general workflow is depicted below.







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